4-Methyl-2,6-bis(trifluoromethylsulfonyl)phenol
Overview
Description
This compound has a molecular formula of C9H6F6O5S2 and a molecular weight of 372.3 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-bis(trifluoromethylsulfonyl)phenol typically involves the introduction of trifluoromethylsulfonyl groups to a phenolic compound. One common method involves the reaction of 4-methylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the trifluoromethylsulfonyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,6-bis(trifluoromethylsulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phenolic derivatives.
Substitution: The trifluoromethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, phenolic derivatives, and substituted phenols .
Scientific Research Applications
4-Methyl-2,6-bis(trifluoromethylsulfonyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2,6-bis(trifluoromethylsulfonyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylsulfonyl groups enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved include the inhibition of specific enzymes and the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the methyl group and has different reactivity.
2,6-Difluorophenol: Similar phenolic structure but with fluorine atoms instead of trifluoromethylsulfonyl groups.
Uniqueness
4-Methyl-2,6-bis(trifluoromethylsulfonyl)phenol is unique due to the presence of two trifluoromethylsulfonyl groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
4-methyl-2,6-bis(trifluoromethylsulfonyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O5S2/c1-4-2-5(21(17,18)8(10,11)12)7(16)6(3-4)22(19,20)9(13,14)15/h2-3,16H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICALWQISPHVSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)C(F)(F)F)O)S(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001217121 | |
Record name | Phenol, 4-methyl-2,6-bis[(trifluoromethyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001217121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858242-41-7 | |
Record name | Phenol, 4-methyl-2,6-bis[(trifluoromethyl)sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858242-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-methyl-2,6-bis[(trifluoromethyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001217121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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